Chloro(1-t-butylindenyl)palladium(II) dimer, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

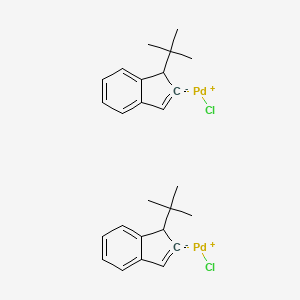

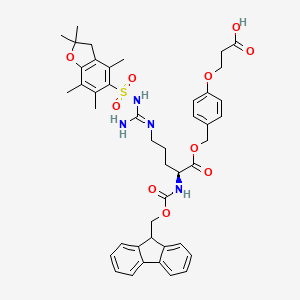

Chloro(1-t-butylindenyl)palladium(II) dimer, 98% is a chemical compound with the molecular formula C26H30Cl2Pd2 . It has a molecular weight of 626.26 g/mol . This compound is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of Chloro(1-t-butylindenyl)palladium(II) dimer, 98% consists of two 1-tert-butyl-1,2-dihydroinden-2-ide groups and two chloropalladium (1+) groups . The InChI string and Canonical SMILES for this compound are provided in the PubChem database .Physical And Chemical Properties Analysis

Chloro(1-t-butylindenyl)palladium(II) dimer, 98% has a molecular weight of 626.3 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 625.97983 g/mol and the monoisotopic mass is 623.97942 g/mol . The topological polar surface area is 0 Ų . The compound has a complexity of 217 .科学的研究の応用

Cross-Coupling Reactions

Chloro(1-t-butylindenyl)palladium(II) dimer, as part of the class of palladium(II) precatalysts, plays a critical role in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental in creating carbon-carbon bonds in organic synthesis. These precatalysts are favored for their bench stability and high activity. Specifically, the performance of chloro(1-t-butylindenyl)palladium(II) dimer and its analogs has been evaluated in comparison to other allyl-based precatalysts under varying conditions, showcasing its efficacy in activating via similar pathways and offering insights into which precatalyst to use under different conditions (Espinosa, Doppiu, Hazari, 2020).

Hydrodimerization and Dimerization Reactions

Palladium(II) compounds, including chloro(1-t-butylindenyl)palladium(II) dimer, have demonstrated significant potential in hydrodimerization and dimerization reactions. These compounds are capable of catalyzing the dimerization of olefinic compounds, such as 1,3-butadiene, into valuable chemical products with high selectivity and under favorable conditions. The use of these palladium compounds dissolved in ionic liquids has shown promising results in terms of product selectivity and catalytic activity, with the ability to reuse the ionic catalyst solution multiple times without significant changes in performance (Dullius, Suarez, Einloft, Souza, Dupont, Fischer, Cian, 1998).

Structural and Mechanistic Insights

The study and application of chloro(1-t-butylindenyl)palladium(II) dimer extend to the investigation of its structural and mechanistic aspects. Research into halo or mercaptide bridged palladium (II) dimers has provided valuable insights into the behavior of such complexes, including the chloro-bridged variants, through techniques like variable temperature NMR spectroscopy. These studies help in understanding the solvolytic breaking of the Pd-Cl bond and the dynamics of the complexes, contributing to a deeper comprehension of their reactivity and applications in various organic reactions (Lin, 1983).

Safety and Hazards

特性

IUPAC Name |

1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXJPFMMPGIVGO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2Pd2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)

![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)

![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)